

# 1-Naphthylamine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Naphthylamine

Cat. No.: B1663977

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## An In-depth Technical Guide to 1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Naphthylamine**, a pivotal aromatic amine. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to research, chemical synthesis, and the pharmaceutical industry. The guide also addresses the compound's metabolic pathways and toxicological profile, offering critical information for safety and handling.

## Core Properties and Identification

**1-Naphthylamine**, also known as  $\alpha$ -Naphthylamine, is an aromatic amine derived from naphthalene. It presents as colorless needles when pure, though it tends to turn brown or reddish-purple upon exposure to air and light.<sup>[1]</sup> It possesses a distinct, disagreeable odor.<sup>[1]</sup>

## Physicochemical Data

The fundamental physicochemical properties of **1-Naphthylamine** are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property            | Value                            | Reference   |
|---------------------|----------------------------------|---|
| CAS Number          | 134-32-7                         | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> N | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>   |
| Molecular Weight    | 143.19 g/mol                     | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>   |
| Melting Point       | 47-50 °C                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>   |
| Boiling Point       | 301 °C                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>   |
| Density             | 1.114 g/mL at 25 °C              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>   |
| Solubility in Water | 0.002% (20 °C)                   | <a href="#">[1]</a>   |
| Vapor Pressure      | 1 mmHg at 104 °C                 | <a href="#">[1]</a>   |
| Flash Point         | 157 °C                           | <a href="#">[1]</a>   |

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Naphthylamine**. Key spectral information is outlined below.

| Spectroscopic Technique    | Key Features and Observations   |
|----------------------------|---|
| $^1\text{H}$ NMR           | Spectra available in various deuterated solvents, such as $\text{CDCl}_3$ .   |
| $^{13}\text{C}$ NMR        | Spectral data in $\text{CDCl}_3$ is available for structural elucidation.   |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C=C stretching. Spectra are available for samples prepared as KBr discs or in nujol mull. |
| Mass Spectrometry (MS)     | Electron ionization mass spectra show a molecular ion peak corresponding to its molecular weight.   |
| UV/Visible Spectroscopy    | 1-Naphthylamine absorbs UV light at wavelengths above 290 nm.   |

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **1-Naphthylamine** are presented to aid in laboratory applications.

## Synthesis of 1-Naphthylamine via Béchamp Reduction

A traditional and reliable method for the preparation of **1-Naphthylamine** is the reduction of 1-nitronaphthalene.

Materials:

- 1-Nitronaphthalene
- Iron turnings
- 30% Hydrochloric acid
- Water

- Sodium carbonate

Procedure:

- To a reaction vessel equipped with a stirrer, add 200 g of iron turnings, 100 g of water, and 10 ml of 30% hydrochloric acid.
- Heat the mixture to 50 °C and wait for the initial evolution of hydrogen to cease.
- Gradually add 173 g of 1-nitronaphthalene in small portions over 4 hours, maintaining the temperature at 50 °C with external cooling to prevent the formation of undesired azo compounds.
- After the addition is complete, add sodium carbonate until the mixture is distinctly alkaline.
- The **1-Naphthylamine** product is then isolated by steam distillation. Heat the reaction mixture to 200 °C to remove water, then introduce super-heated steam at 250 °C.
- Collect the distillate until only discolored products or no product is carried over.
- Separate the solidified **1-Naphthylamine** from the aqueous layer, melt and dry it at 110 °C, and finally purify by vacuum distillation to obtain a colorless crystalline product with a melting point of 50 °C.

## Synthesis of Naphthionic Acid

Naphthionic acid (1-aminonaphthalene-4-sulfonic acid) is an important derivative of **1-Naphthylamine** used in the synthesis of azo dyes.<sup>[1]</sup>

Materials:

- **1-Naphthylamine**
- Sulfuric acid
- Crystallized oxalic acid

Procedure:

- Heat a mixture of **1-Naphthylamine** and sulfuric acid to 170–180 °C.
- Introduce crystallized oxalic acid to the reaction mixture.
- The resulting product, naphthionic acid, will precipitate as small needles which are sparingly soluble in water.[\[1\]](#)

## Applications in Research and Industry

**1-Naphthylamine** is a versatile chemical intermediate with a range of applications.

- **Dye Synthesis:** It is a crucial precursor for a variety of azo dyes.[\[1\]](#) For instance, its derivative, naphthionic acid, is used in the production of Congo red.[\[1\]](#)
- **Rubber Industry:** It is used in the manufacturing of antioxidants, such as N-phenyl- $\alpha$ -naphthylamine, which enhance the durability of rubber products.
- **Agrochemicals:** **1-Naphthylamine** serves as an intermediate in the synthesis of certain herbicides and pesticides.
- **Drug Development and Medicinal Chemistry:** It is a building block in the synthesis of more complex molecules. For example, it is used in the preparation of Aptiganel, a non-competitive NMDA receptor antagonist that was investigated for neuroprotection in stroke.[\[1\]](#) Furthermore, derivatives of **1-Naphthylamine** have been utilized as ligands in asymmetric catalysis, a key technology in modern pharmaceutical synthesis.

## Metabolic Pathways and Toxicology

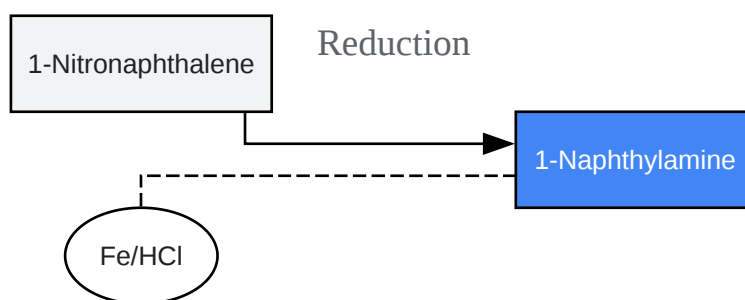
Understanding the metabolic fate and toxicity of **1-Naphthylamine** is paramount for its safe handling and for assessing its environmental and health impacts.

**1-Naphthylamine** is metabolized in the liver. The primary routes of metabolism involve N-acetylation and N-glucuronidation, which are generally considered detoxification pathways. In contrast to its isomer, 2-naphthylamine, which is a potent bladder carcinogen, **1-Naphthylamine** shows significantly less carcinogenic activity. This difference is attributed to the metabolic preference of **1-Naphthylamine** for N-glucuronidation and a lack of significant N-oxidation, the pathway that leads to the formation of carcinogenic metabolites. The

carcinogenicity often associated with commercial-grade **1-Naphthylamine** in the past has been largely attributed to contamination with the 2-naphthylamine isomer.[7] However, it is still classified as a carcinogen and must be handled with appropriate safety precautions.

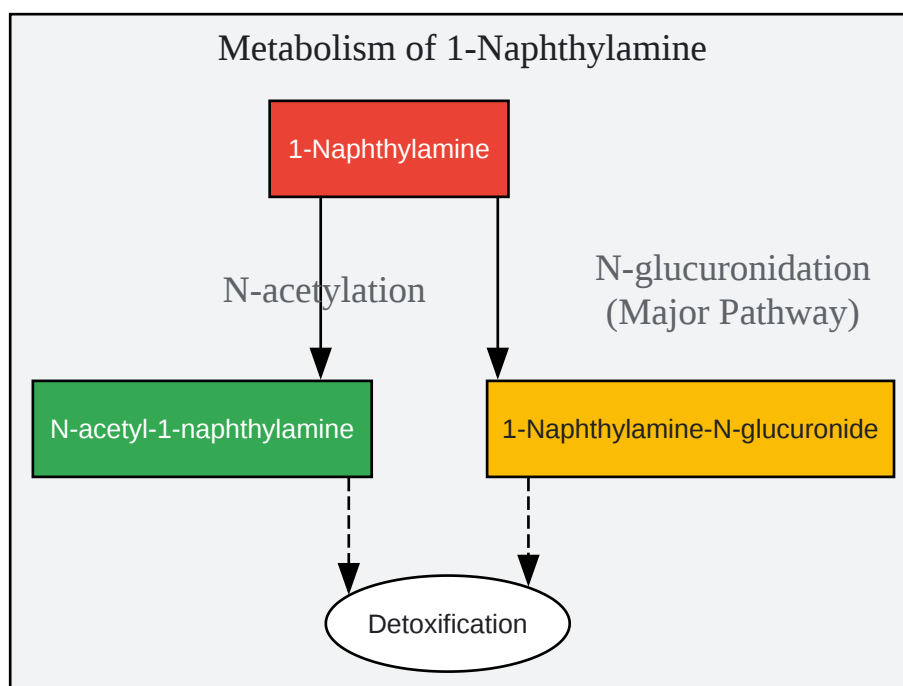
## Diagrams and Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.



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Caption: Synthesis of **1-Naphthylamine** via reduction of 1-Nitronaphthalene.



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